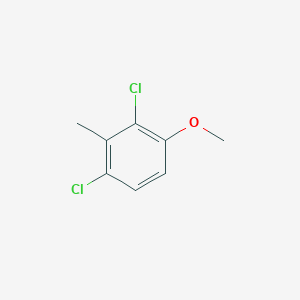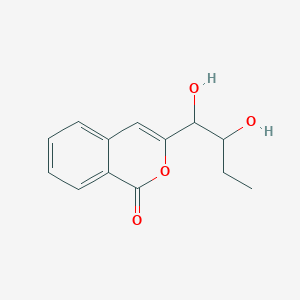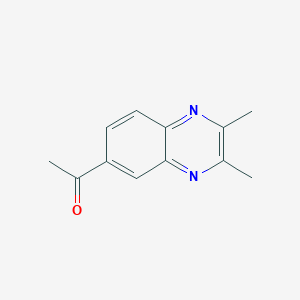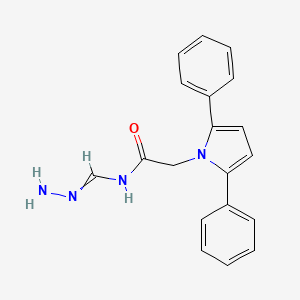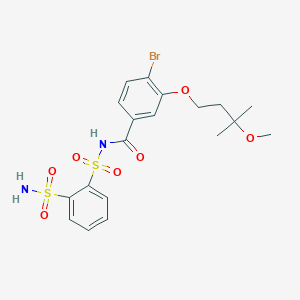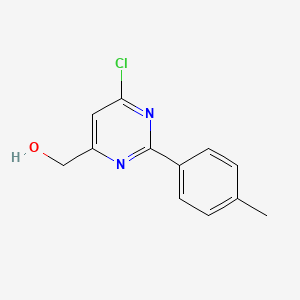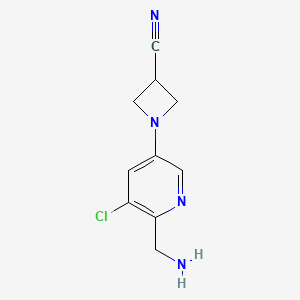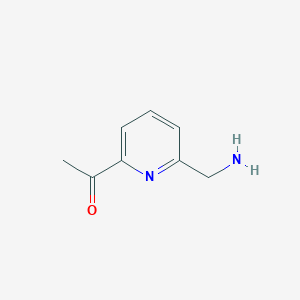
1-(6-(Aminomethyl)pyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Aminomethyl)-2-pyridinyl]ethanone is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[6-(Aminomethyl)-2-pyridinyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of 1-[6-(Aminomethyl)-2-pyridinyl]ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Aminomethyl)-2-pyridinyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as Lewis acids (e.g., aluminum chloride) are employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[6-(Aminomethyl)-2-pyridinyl]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 1-[6-(Aminomethyl)-2-pyridinyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with receptors or enzymes, influencing various biochemical pathways and physiological processes .
Comparison with Similar Compounds
2-Acetylpyridine: A precursor in the synthesis of 1-[6-(Aminomethyl)-2-pyridinyl]ethanone.
Pyridine N-oxides: Oxidized derivatives of pyridine.
Substituted Pyridines: Compounds with various substituents on the pyridine ring.
Uniqueness: 1-[6-(Aminomethyl)-2-pyridinyl]ethanone is unique due to its specific structure, which combines an aminomethyl group and a ketone functionality on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-[6-(aminomethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5,9H2,1H3 |
InChI Key |
BKSNSDKBNGCGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


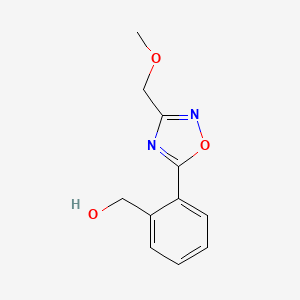
![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)
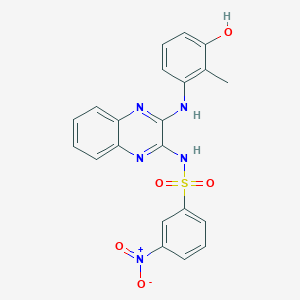
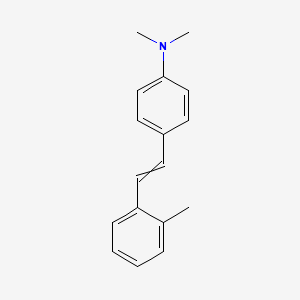
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)

